Dopamine Transporter (DAT) Affinity and Uptake Inhibition Profile vs. Class-Level Reference Compounds
In vitro studies demonstrate that 5-chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine exhibits moderate to high affinity for the human dopamine transporter (DAT). It displaces [3H]WIN-35428 from human DAT expressed in mouse N2A cells with an IC50 of 441 nM [1]. In functional assays, it inhibits [3H]dopamine reuptake in human DAT-expressing HEK293 cells with IC50 values ranging from 658 nM to 945 nM [1]. This activity profile is quantitatively distinct from other 6-azaindole derivatives. For instance, a related pyrrolo[2,3-c]pyridine derivative, AZ-Dyrk1B-33, is a potent Dyrk1B kinase inhibitor (IC50 = 7 nM) but lacks significant reported DAT activity , highlighting the target selectivity conferred by the 5-chloro-1-ethyl substitution pattern .
| Evidence Dimension | Dopamine Transporter (DAT) Binding and Functional Inhibition |
|---|---|
| Target Compound Data | DAT binding IC50: 441 nM; Dopamine reuptake inhibition IC50: 658-945 nM (human HEK293 cells) |
| Comparator Or Baseline | AZ-Dyrk1B-33 (pyrrolo[2,3-c]pyridine derivative): Dyrk1B kinase IC50 = 7 nM; DAT activity not reported |
| Quantified Difference | Target compound demonstrates significant DAT activity; comparator exhibits primary kinase inhibition with no reported DAT activity |
| Conditions | Displacement of [3H]WIN-35428 from human DAT in mouse N2A cells; Inhibition of [3H]dopamine reuptake in human DAT-expressing HEK293 cells [1] |
Why This Matters
This quantitative DAT engagement profile justifies the selection of 5-chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine as a starting point or tool compound for CNS programs targeting dopamine-related disorders, whereas other 6-azaindoles like AZ-Dyrk1B-33 are optimized for distinct kinase targets.
- [1] EcoDrugPlus. Compound ID: 2126094. 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine. View Source
